molecular formula C9H13N5O B2563384 5,5-dimethyl-3-[(1H-1,2,3,4-tetrazol-5-yl)amino]cyclohex-2-en-1-one CAS No. 1021273-24-4

5,5-dimethyl-3-[(1H-1,2,3,4-tetrazol-5-yl)amino]cyclohex-2-en-1-one

Cat. No.: B2563384
CAS No.: 1021273-24-4
M. Wt: 207.237
InChI Key: KJJJLLCOIXPGDC-UHFFFAOYSA-N
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Description

5,5-dimethyl-3-[(1H-1,2,3,4-tetrazol-5-yl)amino]cyclohex-2-en-1-one is a complex organic compound featuring a cyclohexene ring substituted with a tetrazole group and a ketone

Scientific Research Applications

5,5-dimethyl-3-[(1H-1,2,3,4-tetrazol-5-yl)amino]cyclohex-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-3-[(1H-1,2,3,4-tetrazol-5-yl)amino]cyclohex-2-en-1-one typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with 5-aminotetrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-3-[(1H-1,2,3,4-tetrazol-5-yl)amino]cyclohex-2-en-1-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The tetrazole group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-3-[(1H-1,2,3,4-tetrazol-5-yl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The tetrazole group can interact with various enzymes or receptors, leading to changes in their activity. The compound’s effects are mediated through these interactions, which can result in various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-dimethyl-3-[(1H-1,2,3,4-tetrazol-5-yl)amino]cyclohexane-1,3-dione
  • 5,5-dimethyl-3-[(1H-1,2,3,4-tetrazol-5-yl)amino]cyclohex-2-en-1-ol

Uniqueness

5,5-dimethyl-3-[(1H-1,2,3,4-tetrazol-5-yl)amino]cyclohex-2-en-1-one is unique due to its specific structural features, such as the presence of both a tetrazole group and a ketone on the cyclohexene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5,5-dimethyl-3-(2H-tetrazol-5-ylamino)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-9(2)4-6(3-7(15)5-9)10-8-11-13-14-12-8/h3H,4-5H2,1-2H3,(H2,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJJLLCOIXPGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=NNN=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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